dTRIM24
カタログ番号 B607222
CAS番号:
2170695-14-2
分子量: 1113.312
InChIキー: QUQTXFIMYFMULC-OGOZKGDESA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
DTRIM24 is a selective bifunctional degrader of TRIM24 based on PROTAC . It consists of ligands for von Hippel-Lindau and TRIM24 . It is a conjugate of IACS-9571, a TRIM24 bromodomain ligand, and VL-269, a VHL E3 ubiquitin ligase ligand . dTRIM24 induces rapid and sustained proteasome degradation of TRIM24 in 293FT cells .
Synthesis Analysis
The synthesis of dTRIM24 involves the conjugation of ineffectual bromodomain and VHL ligands . This process results in a selective bifunctional degrader of TRIM24 . The synthesis of dTRIM24 has been further explored in the context of PROTAC technology, where dTRIM24-loaded PLGA nanoparticles were coated with M2 macrophage membrane for atherosclerosis treatment .Molecular Structure Analysis
DTRIM24 is a hybrid molecule of a TRIM24-engaging ligand (derived from ACS-9571) and a VHL-engaging ligand (VL-269) . It more effectively displaces TRIM24 from chromatin compared to the parent TRIM24 bromodomain binding ligand IACS-9571 .Chemical Reactions Analysis
The treatment with dTRIM24 exerts a pronounced effect on genome-wide transcription at TRIM24 target genes . dTRIM24 treatment causes dose- and time-dependent degradation of TRIM24 .Physical And Chemical Properties Analysis
DTRIM24 has a molecular formula of C55H68N8O13S2 and a molecular weight of 1113.3 g/mol .Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[3-[[1,3-dimethyl-2-oxo-6-(3-propoxyphenoxy)benzimidazol-5-yl]sulfamoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H68N8O13S2/c1-8-20-75-40-12-10-13-41(28-40)76-47-30-45-44(61(6)54(69)62(45)7)29-43(47)60-78(70,71)42-14-9-11-38(26-42)51(66)56-19-21-72-22-23-73-24-25-74-33-48(65)59-50(55(3,4)5)53(68)63-32-39(64)27-46(63)52(67)57-31-36-15-17-37(18-16-36)49-35(2)58-34-77-49/h9-18,26,28-30,34,39,46,50,60,64H,8,19-25,27,31-33H2,1-7H3,(H,56,66)(H,57,67)(H,59,65)/t39-,46+,50-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQTXFIMYFMULC-OGOZKGDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC=CC(=C4)C(=O)NCCOCCOCCOCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N(C(=O)N3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC(=CC=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC=CC(=C4)C(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N(C(=O)N3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H68N8O13S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1113.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
dTRIM24 |
Citations
For This Compound
10
Citations
… We offer dTRIM24 as a chemical probe of an emerging cancer dependency, and establish
a path forward for numerous selective yet ineffectual ligands for proteins of therapeutic interest…
Number of citations: 203
www.nature.com
… together with the reported ability of dTRIM24 and IACS-9571 to … It is also noteworthy that the
dTRIM24 is more effective in … consistent with our findings that dTRIM24 has a relatively lower …
Number of citations: 8
link.springer.com
… In this study we constructed a type of bioinspired PROTAC by coating the PROTAC
degrader (dTRIM24)-loaded PLGA nanoparticles with M2 macrophage membrane (MELT) for …
Number of citations: 3
www.nature.com
… Subsequently, Bradner and coworkers adapted IACS-9571 into the first TRIM24 degrader
dTRIM24 (3). Using dTRIM24 to probe TRIM24 function, they identified TRIM24 as a novel …
Number of citations: 3
www.sciencedirect.com
… PORTAC dTRIM24 using the IACS-7e. When 293 ft cells were treated with dTRIM24, its D max
… To figure out the function of dTRIM24 and understand the role of TRIM24 in genome-wide …
Number of citations: 30
www.sciencedirect.com
… dTRIM24 facilitated protein degradation 33 . In this study, we discovered HIV-1 expression is
differentially affected by IACS-9571 and dTRIM24 … of TRIM24 with dTRIM24 27,33 inhibited …
Number of citations: 6
www.nature.com
… a selective and efficient VHL-recruiting PROTAC (dTRIM24) [80 •• ]. In parallel with genetic
studies, dTRIM24-mediated TRIM24 degradation revealed the functional importance of its …
Number of citations: 370
www.sciencedirect.com
… dTRIM24. Besides, there was no additional bromodomain-containing proteins degraded
demonstrating the cellular selectivity of dTRIM24, … Mechanistically, dTRIM24 displaced TRIM24 …
Number of citations: 8
www.sciencedirect.com
… human TNBC, we compared the ability of dTRIM24 and eTRIM24 to impact viability of TNBC
… We found that treatment with dTRIM24 led to significant loss of cell viability for all four MpBC …
Number of citations: 11
www.nature.com
The tripartite motif (TRIM) protein family is a highly conserved group of E3 ligases with 77
members known in the human, most of which consist of a RING-finger domain, one or two B-…
Number of citations: 9
jbiomedsci.biomedcentral.com
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